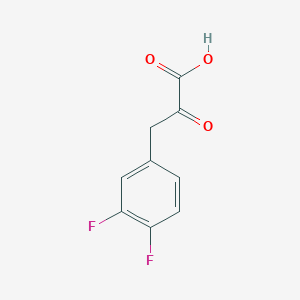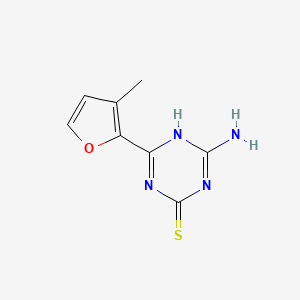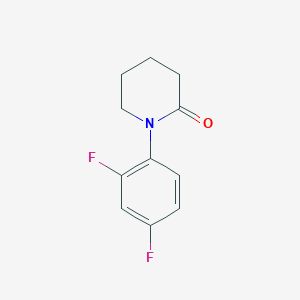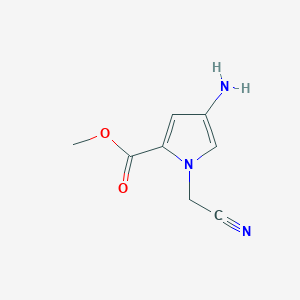
Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of functional groups such as the amino group, cyano group, and ester group makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of substituted amines with methyl cyanoacetate. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and microwave irradiation techniques can be employed to improve efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Amides, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate for the synthesis of heterocyclic compounds and other complex molecules.
Biology: It can be used in the development of biologically active compounds with potential therapeutic applications.
Medicine: Research into its derivatives may lead to the discovery of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. For example, the cyano group can act as an electrophile, while the amino group can form hydrogen bonds with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl cyanoacetate: A precursor used in the synthesis of Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate.
4-Amino-1H-pyrrole-2-carboxylate: Lacks the cyano group but shares the pyrrole ring structure.
N-substituted cyanoacetamides: A class of compounds with similar reactivity and applications.
Uniqueness
This compound is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. Its ability to undergo various reactions and form diverse derivatives makes it valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C8H9N3O2 |
|---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
methyl 4-amino-1-(cyanomethyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-13-8(12)7-4-6(10)5-11(7)3-2-9/h4-5H,3,10H2,1H3 |
InChI-Schlüssel |
IZGRYKQURJADNP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CN1CC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


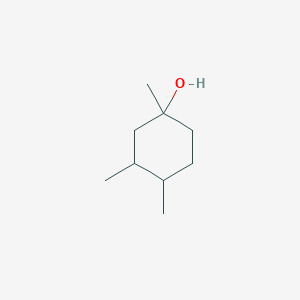
![1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13202772.png)
![N-[4-(2-Aminopropan-2-YL)phenyl]acetamide](/img/structure/B13202775.png)
![2,2-Difluoro-3-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13202780.png)
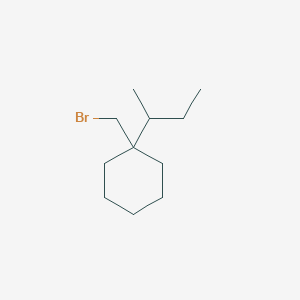
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)

![4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202794.png)

